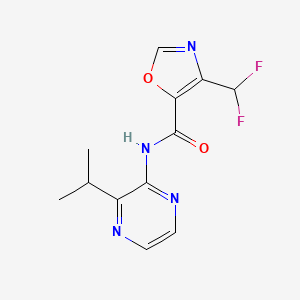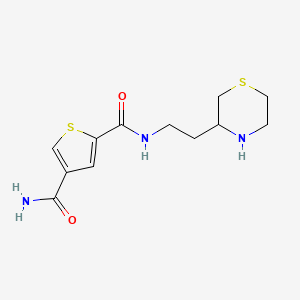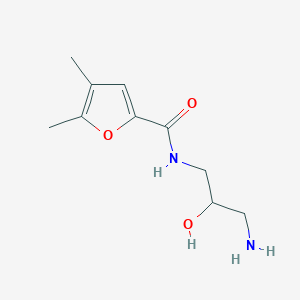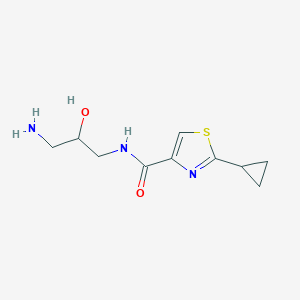
4-(difluoromethyl)-N-(3-propan-2-ylpyrazin-2-yl)-1,3-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethyl)-N-(3-propan-2-ylpyrazin-2-yl)-1,3-oxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DPOC, and it has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DPOC involves the inhibition of enzymes through the formation of a covalent bond between the compound and the enzyme's active site. This covalent bond prevents the enzyme from carrying out its normal function, thereby inhibiting the physiological process that the enzyme is involved in. The precise mechanism of action of DPOC varies depending on the enzyme that it is inhibiting.
Biochemical and Physiological Effects:
DPOC has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, DPOC has been found to exhibit anti-inflammatory and anti-cancer activity. These effects are thought to be related to the compound's ability to modulate various signaling pathways within cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPOC for lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying the role of enzymes in various physiological processes. However, the complex synthesis method of DPOC and its relatively high cost can make it difficult to obtain in large quantities, which can be a limitation for some lab experiments.
Zukünftige Richtungen
There are several future directions for the research of DPOC. One potential direction is the further exploration of its potential therapeutic applications. DPOC has been found to exhibit promising anti-cancer activity, and further research in this area could lead to the development of new cancer treatments. Additionally, the development of new synthetic methods for DPOC could help to overcome some of the limitations associated with its current synthesis method. Finally, the identification of new enzymes that are inhibited by DPOC could lead to the discovery of new physiological processes that are modulated by these enzymes.
Synthesemethoden
The synthesis of DPOC involves the reaction of difluoromethyl 2-(3-propan-2-ylpyrazin-2-yl)-2-oxoacetate with hydroxylamine hydrochloride in the presence of a base. The resulting product is then reacted with 2,4-difluoro-5-nitrophenyl isocyanate to obtain DPOC. The synthesis of DPOC is a complex process that requires careful attention to detail, and it is typically carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DPOC has been found to exhibit a range of scientific research applications. One of the most significant applications of DPOC is in the field of medicinal chemistry. DPOC has been found to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases and carbonic anhydrases. These enzymes are involved in a range of physiological processes, and their inhibition has been found to have therapeutic potential for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-N-(3-propan-2-ylpyrazin-2-yl)-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O2/c1-6(2)7-11(16-4-3-15-7)18-12(19)9-8(10(13)14)17-5-20-9/h3-6,10H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYVNIBOXLATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN=C1NC(=O)C2=C(N=CO2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)

![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-3-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7359867.png)

![1-(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-[1-(hydroxymethyl)cyclobutyl]ethanone](/img/structure/B7359886.png)
![[4-(methylamino)piperidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7359899.png)
![[4-(Ethylaminomethyl)piperidin-1-yl]-[5-(piperidin-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7359905.png)
![(2R,5S)-5-hydroxy-2-methyl-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7359920.png)
![4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one](/img/structure/B7359925.png)
![N-[(1-methylimidazol-4-yl)methyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B7359929.png)
![5-ethyl-4-[3-[(4-methylpiperazin-1-yl)methyl]azetidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7359930.png)
![N-[1-hydroxy-3-(1,3-thiazol-5-yl)propan-2-yl]-2,6-dimethylnaphthalene-1-carboxamide](/img/structure/B7359933.png)
![N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7359942.png)